
Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is an organic compound with the molecular formula C11H15N5. This compound is characterized by the presence of both azido and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- typically involves the reaction of 3-azidopropyl bromide with 3-methyl-2-butenyl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted azides and amines.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedinitrile, (3-bromopropyl)(3-methyl-2-butenyl)-
- Propanedinitrile, (acetyloxy)methyl-
Uniqueness
Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)- is unique due to the presence of both azido and nitrile functional groups, which provide a wide range of reactivity and applications. The azido group, in particular, allows for bioorthogonal reactions, making this compound valuable in biological and medicinal research.
Eigenschaften
CAS-Nummer |
649759-84-2 |
|---|---|
Molekularformel |
C11H15N5 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
2-(3-azidopropyl)-2-(3-methylbut-2-enyl)propanedinitrile |
InChI |
InChI=1S/C11H15N5/c1-10(2)4-6-11(8-12,9-13)5-3-7-15-16-14/h4H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
QURNKZGVWZDFER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(CCCN=[N+]=[N-])(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


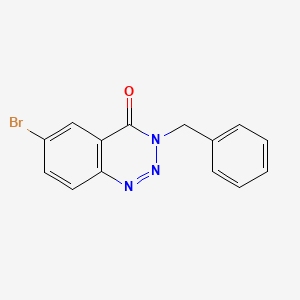
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
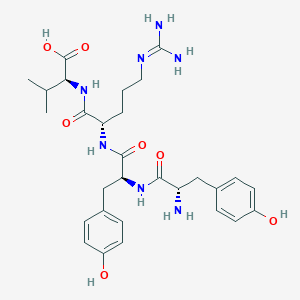
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
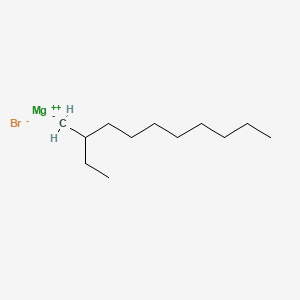

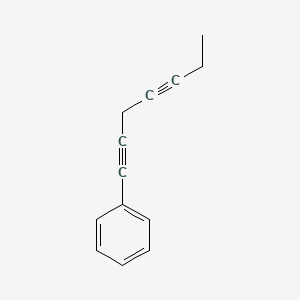
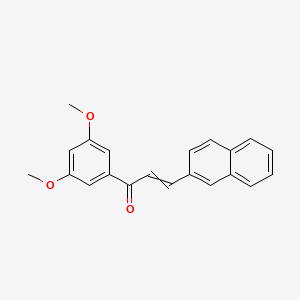
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
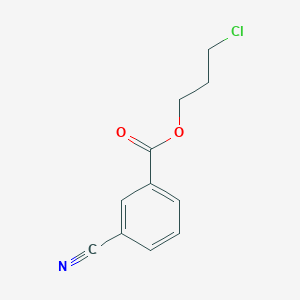
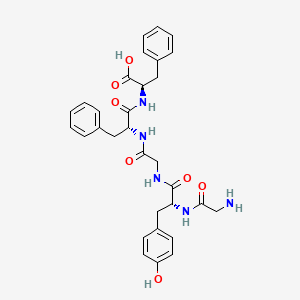

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
